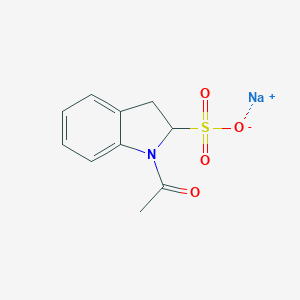

Sodium 1-acetylindoline-2-sulfonate

描述

Synthesis Analysis

The synthesis of sodium sulfonates, including Sodium 1-acetylindoline-2-sulfonate, can be achieved through direct and indirect synthesis methods. These methods are chosen based on the available materials and equipment, highlighting the versatility in synthesizing sodium sulfonate compounds (Huang Yan, 2002).

Molecular Structure Analysis

Molecular structure analysis through single-crystal X-ray diffraction shows detailed coordination and interaction patterns, crucial for understanding the behavior of sodium sulfonate compounds in various conditions (Qiu-ya Wang & Zun-ting Zhang, 2011).

Chemical Reactions and Properties

Copper-mediated reactions, such as the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, are significant for synthesizing various aryl sulfones with excellent regioselectivity and yield (Jidan Liu et al., 2015). Additionally, cross-coupling reactions of organoboronic acids and sulfinate salts utilizing catalytic copper(II) showcase the method's efficiency in yielding sulfone products (Fang Huang & R. Batey, 2007).

Physical Properties Analysis

Physical properties such as solubility, melting points, and polymer formation capabilities of sulfonate compounds can be determined through various analytical techniques. For instance, the solubility of these compounds in different solvents and their interaction with water and other molecules at the air/water interface provide insights into their application potential (T. Zhao et al., 2010).

Chemical Properties Analysis

The chemical properties of sodium sulfonate compounds are influenced by their molecular structure, synthesis method, and the presence of functional groups. These properties play a crucial role in their reactivity, stability, and suitability for various applications. Studies focusing on the reactivity and functionalization of these compounds, such as the Pd(II)-catalyzed direct sulfonylation of C(sp(3))-H bonds with sodium sulfinates, reveal the intricate balance between structure and reactivity (Weihao Rao et al., 2015).

科学研究应用

A novel compound derived from sodium 9-acetoxyltanshinone IIA sulfonate, ZY-1A4, reduces inflammation in macrophages. This is achieved by inducing heme oxygenase-1 expression and inhibiting inflammatory pathways, showing potential in inflammation-related research (Liu et al., 2015).

Sodium sulfonate groups substituted anthraquinone enhance electrochemical performance and cycling stability in potassium batteries. This suggests a promising alternative for high-performance organic electrode materials (Zhao et al., 2018).

Iron sulfide nanostructures synthesized on a large scale demonstrate high discharge capacity and cycling stability in sodium ion batteries. This offers a viable alternative to lithium ion batteries for renewable energy and smart grid applications (Li et al., 2017).

Sodium tanshinone IIA sulfonate stimulates chloride secretion in the mouse trachea, potentially improving airway hydration in conditions like cystic fibrosis and chronic obstructive pulmonary disease (Chen et al., 2017).

2,3 Dimercapto-1-propane-sulfonic acid and dimercaptosuccinic acid protect mice from the lethal effects of sodium arsenite. This presents a potential alternative to traditional antidotes for heavy metal poisoning (Tadlock & Aposhian, 1980).

Sodium polystyrene sulfonate use, both with and without sorbitol, may be associated with fatal gastrointestinal injury, indicating the need for caution in its clinical application (Harel et al., 2013).

属性

IUPAC Name |

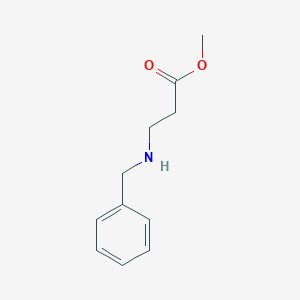

sodium;1-acetyl-2,3-dihydroindole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S.Na/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15;/h2-5,10H,6H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAZCMFZYBOAGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369456 | |

| Record name | sodium 1-acetylindoline-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-acetylindoline-2-sulfonate | |

CAS RN |

26807-69-2 | |

| Record name | sodium 1-acetylindoline-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

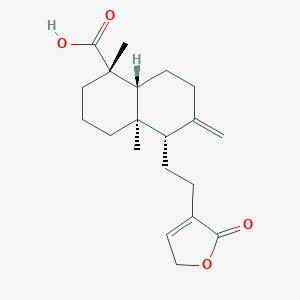

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)

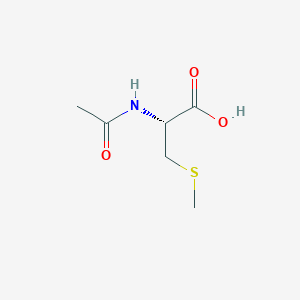

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)